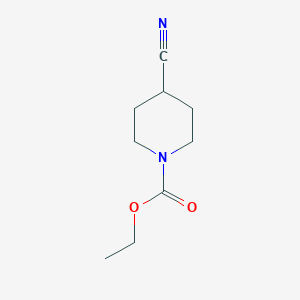

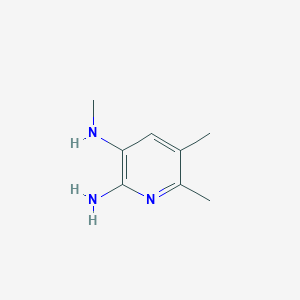

2-氨基-5,6-二甲基-3-甲基氨基吡啶

描述

Synthesis Analysis The synthesis of 2-aminopyridines, including derivatives similar to 2-amino-5,6-dimethyl-3-methylaminopyridine, involves displacement reactions and selective methylation processes. For example, 2-aminopyridines can be elaborated by displacing a methylsulfinyl group from the 6-position of the pyridine ring, utilizing 2-(1-phenylethylidene)propanedinitriles and dimethyl N-cyanodithioiminocarbonate as precursors (Teague, 2008). Another approach involves copper-catalyzed three-component reactions, which allow for regioselective synthesis of substituted amino-iminopyridines, showcasing the versatility in synthesizing substituted aminopyridines (Zhou et al., 2013).

Molecular Structure Analysis The molecular structure and crystallography of aminopyridines reveal detailed insights into their chemical behavior. For example, 2-amino-4-methylpyridine derivatives have been studied using DFT and X-ray crystallography, revealing their crystalline structures and hydrogen bonding patterns, which are crucial for understanding the molecular arrangement and reactivity (Bryndal et al., 2012).

Chemical Reactions and Properties The chemical reactivity of 2-aminopyridines varies significantly with substitution patterns, influencing their applications in synthesis and material science. For instance, the photochemical dimerization of 2-aminopyridines under ultraviolet irradiation forms dimers with unique chemical and physical properties, demonstrating the diverse reactivity of these compounds (Taylor & Kan, 1963).

Physical Properties Analysis The physical properties of 2-aminopyridines, such as solubility, melting points, and crystalline structures, are influenced by their molecular arrangement and intermolecular forces. Studies on compounds like 2-amino-4-methylpyridine derivatives offer insights into their vibrational modes and structural characteristics, which are pivotal for understanding their physical behavior (Bryndal et al., 2012).

Chemical Properties Analysis Aminopyridines exhibit a range of chemical properties, including basicity, nucleophilicity, and the ability to participate in various chemical reactions. The study of their reactivity, such as in the synthesis of complex molecules or in catalysis, underscores the importance of understanding the fundamental chemical properties of these compounds. Methylation reactions, for example, significantly affect the reactivity and properties of aminopyridines, indicating the impact of substituents on their chemical behavior (Barlin & Benbow, 1975).

科学研究应用

增强光动力疗法

一项研究讨论了旨在增强光动力疗法中卟啉 IX 积累的预处理,该疗法用于改善皮肤治疗的临床结果。这涉及使用角质溶解剂、刮除术、微晶磨皮术或激光消融术,以及二甲基亚砜和油酸等渗透增强剂来增加氨基乙酰丙酸的渗透,间接表明化学修饰在治疗应用中的重要性 (Gerritsen 等人,2008 年).

衍生物的生化效应

对乙酰胺、甲酰胺及其衍生物的生物效应的研究更新了人们对其商业重要性和生物后果的认识,暗示了化合物和生物系统之间复杂的相互作用 (Kennedy,2001 年).

非对称二甲基精氨酸在疾病中的作用

探讨了非对称二甲基精氨酸在心血管和肾脏疾病中的作用,强调了与一氧化氮合酶的竞争和一氧化氮合成的损害。这突出了甲基化氨基酸对健康的影响,可能与对 2-氨基-5,6-二甲基-3-甲基氨基吡啶等化合物的研究兴趣相似 (Alpoim 等人,2015 年).

神经可塑性和心理健康

另一项研究关注神经可塑性作为氯胺酮和经典迷幻剂治疗抑郁症的作用机制。这强调了化合物在调节大脑中的突触、结构和功能变化中的重要性,为研究新的治疗剂提供了途径 (Aleksandrova 和 Phillips,2021 年).

属性

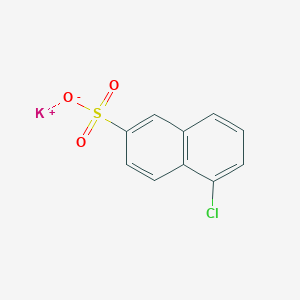

IUPAC Name |

3-N,5,6-trimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-4-7(10-3)8(9)11-6(5)2/h4,10H,1-3H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGNHJHCCOWUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401712 | |

| Record name | 2-AMINO-5,6-DIMETHYL-3-METHYLAMINOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,6-dimethyl-3-methylaminopyridine | |

CAS RN |

161091-50-5 | |

| Record name | 2-AMINO-5,6-DIMETHYL-3-METHYLAMINOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

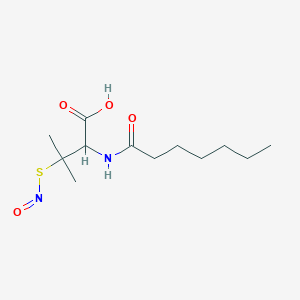

![(2S)-1-[(Diphenylmethylidene)amino]-2-(hydroxymethyl)-1-methylpyrrolidin-1-ium iodide](/img/structure/B15805.png)

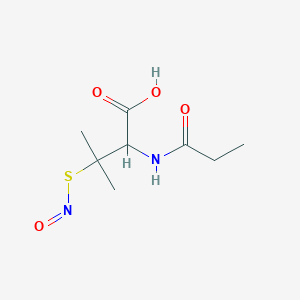

![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)

![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)